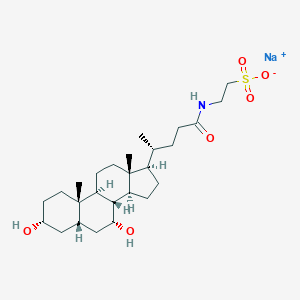

Taurochenodeoxycholic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKEVKTKCXOH-BJLOMENOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020121 | |

| Record name | Taurochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurochenodesoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-35-8, 6009-98-9 | |

| Record name | Taurochenodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurochenodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurochenodeoxycholic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurochenodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6009-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAUROCHENODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651KU15938 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Taurochenodesoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of Taurochenodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurochenodeoxycholic acid (TCDCA) is a primary conjugated bile acid, playing a crucial role in lipid digestion and absorption, cholesterol homeostasis, and signaling pathways. Its biosynthesis is a multi-step enzymatic process occurring primarily in the liver, involving the conversion of cholesterol to chenodeoxycholic acid (CDCA), which is subsequently conjugated with the amino acid taurine. This technical guide provides an in-depth overview of the biosynthetic pathway of TCDCA, including the key enzymes, intermediates, and regulatory mechanisms. It further details experimental protocols for the analysis of this pathway and presents quantitative data to support further research and drug development in related metabolic areas.

Introduction

Bile acids are amphipathic molecules synthesized from cholesterol in hepatocytes. They undergo enterohepatic circulation, acting as detergents to facilitate the absorption of dietary fats and fat-soluble vitamins. Beyond this classical role, bile acids are now recognized as important signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like TGR5, to regulate their own synthesis and a variety of metabolic processes.

This compound is formed through the conjugation of the primary bile acid chenodeoxycholic acid with taurine. The biosynthesis of its precursor, CDCA, proceeds via two main pathways: the classical (or neutral) pathway, which accounts for the majority of bile acid synthesis, and the alternative (or acidic) pathway.[1][2] Understanding the intricacies of these pathways is essential for developing therapeutic strategies for cholestatic liver diseases, dyslipidemia, and other metabolic disorders.

Biosynthesis of Chenodeoxycholic Acid (CDCA) from Cholesterol

The initial and rate-limiting steps in bile acid synthesis involve the conversion of cholesterol to CDCA. This occurs through two distinct enzymatic cascades located in different subcellular compartments.

The Classical (Neutral) Pathway

The classical pathway is the predominant route for bile acid synthesis in humans, responsible for producing both cholic acid and chenodeoxycholic acid.[2] The key regulatory enzyme in this pathway is Cholesterol 7α-hydroxylase (CYP7A1).[3]

The initial steps leading to the formation of a common intermediate for both cholic and chenodeoxycholic acid are:

-

7α-hydroxylation of Cholesterol: The pathway is initiated in the endoplasmic reticulum with the hydroxylation of cholesterol at the 7α-position by CYP7A1 , forming 7α-hydroxycholesterol. This is the primary rate-limiting step in the classical pathway.[3]

-

Oxidation and Isomerization: 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) .[2]

From this point, the pathway diverges to form either cholic acid or chenodeoxycholic acid. For the synthesis of CDCA, the intermediate 7α-hydroxy-4-cholesten-3-one undergoes several further enzymatic modifications, including saturation of the double bond and side-chain oxidation, primarily involving mitochondrial and peroxisomal enzymes.

The Alternative (Acidic) Pathway

The alternative pathway is initiated by the hydroxylation of the cholesterol side chain and primarily leads to the synthesis of chenodeoxycholic acid.[2]

The key steps in this pathway are:

-

27-hydroxylation of Cholesterol: This pathway begins in the mitochondria with the hydroxylation of cholesterol at the 27-position by Sterol 27-hydroxylase (CYP27A1) , forming 27-hydroxycholesterol (B1664032).[4]

-

7α-hydroxylation of Oxysterols: The 27-hydroxycholesterol is then transported to the endoplasmic reticulum where it is hydroxylated at the 7α-position by Oxysterol 7α-hydroxylase (CYP7B1) .[5]

Subsequent enzymatic reactions in the peroxisomes lead to the shortening of the side chain to produce chenodeoxycholic acid.

Conjugation of Chenodeoxycholic Acid with Taurine

The final step in the biosynthesis of this compound is the conjugation of the carboxyl group of chenodeoxycholic acid with the amino group of taurine. This reaction is catalyzed by the enzyme Bile acid-CoA:amino acid N-acyltransferase (BAAT) .[6][7] The process involves two main steps:

-

Activation of CDCA: Chenodeoxycholic acid is first activated to its coenzyme A (CoA) thioester, chenodeoxycholyl-CoA, by Bile acid-CoA synthetase (BACS) .[8]

-

Amidation with Taurine: BAAT then catalyzes the transfer of the chenodeoxycholyl group from CoA to the amino group of taurine, forming an amide bond and releasing CoA.[6] This conjugation step significantly increases the water solubility and detergent strength of the bile acid.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the biosynthesis of this compound.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |

| CYP7A1 | Cholesterol | 4-32 µM | 5.8 s⁻¹ | Recombinant Human | [9] |

| CYP27A1 | Cholesterol | 150 µM | Not Reported | Rat Liver Mitochondria (Proteinase K treated) | |

| CYP7B1 | 27-hydroxycholesterol | Not Reported | Not Reported | - | [5] |

| BAAT | Taurine | 1.4 mM | 1.1 nmol/min/mg | Human (recombinant) | [6] |

| BAAT | Glycine | 15.3 mM | 0.9 nmol/min/mg | Human (recombinant) | [6] |

| BAAT | Cholyl-CoA | Not Reported | Not Reported | Human (recombinant) | [6] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions, such as the source of the enzyme, substrate presentation, and assay components.

Table 2: Contribution of Biosynthetic Pathways to Total Bile Acid Synthesis

| Pathway | Contribution in Health | Contribution in Cirrhosis | Organism | Reference |

| Classical (Neutral) Pathway | Major contributor | Significantly reduced | Human | |

| Alternative (Acidic) Pathway | Minor contributor | Becomes more prominent | Human | [1] |

Experimental Protocols

In Vitro Enzyme Activity Assay for CYP7A1

This protocol is adapted from a method for determining cholesterol 7α-hydroxylation activity.[9]

Objective: To measure the catalytic activity of CYP7A1 by quantifying the formation of 7α-hydroxycholesterol from cholesterol.

Materials:

-

Recombinant human CYP7A1

-

NADPH-P450 reductase

-

Liposomes (e.g., di-12:0 GPC)

-

Cholesterol

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Quenching solution (e.g., dichloromethane (B109758) with an internal standard like 17α-ethynylestradiol)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, liposomes, NADPH-P450 reductase, and CYP7A1.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, cholesterol, and the NADPH regenerating system.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction stays within the linear range.

-

Termination of Reaction: Stop the reaction by adding the quenching solution.

-

Extraction: Vortex the mixture to extract the product into the organic phase. Centrifuge to separate the phases.

-

Analysis: Transfer the organic phase to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

Quantification: Quantify the amount of 7α-hydroxycholesterol produced by comparing its peak area to that of a standard curve, normalized to the internal standard.

In Vitro Enzyme Activity Assay for BAAT

This protocol is based on the principles of measuring the conjugation of a bile acid-CoA thioester with an amino acid.[6]

Objective: To determine the activity of BAAT by measuring the formation of this compound.

Materials:

-

Recombinant human BAAT

-

Chenodeoxycholyl-CoA

-

Taurine

-

Tris-HCl buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, DTT, and BAAT enzyme.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding chenodeoxycholyl-CoA and taurine.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Terminate the reaction by adding the quenching solution (e.g., cold acetonitrile).

-

Sample Preparation: Centrifuge the mixture to pellet precipitated proteins.

-

Analysis: Dilute the supernatant with a suitable solvent for LC-MS/MS analysis.

-

Quantification: Quantify the formation of this compound using a standard curve.

LC-MS/MS Analysis of Bile Acids

Objective: To separate and quantify individual bile acids, including this compound, in biological samples.[2]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column suitable for bile acid separation.

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) acetate).

-

Mobile Phase B: Acetonitrile (B52724)/Methanol with the same modifier.

-

Gradient: A gradient elution is typically used to separate the various bile acid species.

-

Flow Rate: Dependent on the column dimensions.

-

Column Temperature: Typically maintained between 40-60°C.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Negative ion mode is generally preferred for bile acid analysis.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each bile acid and internal standard.

-

Source Parameters: Optimized for desolvation temperature, gas flows, and capillary voltage.

Sample Preparation:

-

Protein Precipitation: For serum or plasma samples, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing a mixture of deuterated internal standards.

-

Centrifugation: Vortex and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the initial mobile phase composition.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from Cholesterol.

Experimental Workflow for LC-MS/MS Analysis of Bile Acids

Caption: LC-MS/MS Workflow for Bile Acid Quantification.

Conclusion

The biosynthesis of this compound is a well-defined, yet complex, process involving multiple enzymes and cellular compartments. The classical and alternative pathways for the synthesis of its precursor, chenodeoxycholic acid, are subject to intricate regulatory mechanisms, making them attractive targets for therapeutic intervention in various metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the roles of bile acids in health and disease and to develop novel therapeutic strategies targeting these pathways.

References

- 1. Bile acid analysis [sciex.com]

- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Method Package for Bile Acids : Shimadzu (Italia) [shimadzu.it]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Cytochrome P450 7A1 Cholesterol 7α-Hydroxylation: INDIVIDUAL REACTION STEPS IN THE CATALYTIC CYCLE AND RATE-LIMITING FERRIC IRON REDUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile acid homeostasis in female mice deficient in Cyp7a1 and Cyp27a1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Mechanism of Action of Taurochenodeoxycholic Acid in Hepatocytes: A Technical Guide

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Taurochenodeoxycholic Acid (TCDCA) in hepatocytes. It is intended for researchers, scientists, and drug development professionals working in hepatology and related fields.

Introduction

This compound (TCDCA) is a taurine-conjugated form of chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver.[1] Bile acids are crucial for lipid digestion and absorption, and they also function as signaling molecules that regulate various metabolic pathways in the liver and other tissues.[1][2] While essential for physiological functions, elevated concentrations of hydrophobic bile acids, such as TCDCA, are associated with cholestatic liver injury and can induce hepatocyte apoptosis.[3][4][5] This guide delves into the intricate signaling pathways and cellular events triggered by TCDCA in hepatocytes.

Induction of Apoptosis by TCDCA

A primary mechanism of TCDCA-induced hepatotoxicity is the induction of apoptosis, a form of programmed cell death.[3][4] Acute exposure to TCDCA in vivo leads to characteristic apoptotic features in hepatocytes, including:

-

DNA Fragmentation: A hallmark of apoptosis, detected by methods such as the TUNEL (terminal deoxynucleotidyl transferase-mediated dUTP-nick end labeling) assay.[3][4]

-

Cellular Shrinkage: Injured hepatocytes exhibit a reduction in cell volume.[3][4]

-

Chromatin Clumping: The condensation of nuclear chromatin is an early apoptotic event.[3][4]

-

Calcium Loading: An increase in intracellular calcium concentration is observed in TCDCA-treated hepatocytes.[3][4]

Importantly, TCDCA-induced apoptosis occurs in the absence of a significant inflammatory response.[3][4]

Core Signaling Pathways in TCDCA Action

TCDCA exerts its effects on hepatocytes through the modulation of several key signaling pathways.

The MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are central to the cellular response to stress and are implicated in bile acid-induced liver injury.[6][7]

-

p38 MAPK Pathway: TCDCA, along with its unconjugated form CDCA, has been shown to activate the p38 MAPK pathway.[8] This activation can have dual roles. On one hand, it is involved in pro-survival signaling through the induction of anti-apoptotic proteins (see section 3.2). On the other hand, sustained activation of p38 MAPK can contribute to apoptotic processes.[9]

-

JNK Pathway: The JNK pathway is often associated with pro-apoptotic signaling in response to cellular stress.[10][11] Activation of JNK can lead to the phosphorylation of various downstream targets that promote apoptosis. In the context of liver injury, JNK activation is a critical event in hepatotoxicity.[6]

TCDCA can trigger a pro-survival pathway involving Protein Kinase C (PKC) and the transcription factor Nuclear Factor-kappa B (NF-κB).[8] This pathway leads to the upregulation of the cellular inhibitor of apoptosis protein 1 (cIAP-1), which can counteract apoptotic signals. The key steps in this pathway are:

-

TCDCA activates PKC.

-

PKC, along with p38 MAPK, contributes to the activation of the NF-κB pathway.

-

Activated NF-κB translocates to the nucleus and drives the transcription of target genes, including cIAP-1.

-

Increased cIAP-1 protein levels help to inhibit apoptosis.

As a bile acid, TCDCA can interact with specific bile acid receptors, such as the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5.[1][2]

-

FXR: Activation of FXR by bile acids plays a central role in regulating bile acid synthesis and transport, as well as lipid and glucose metabolism.[1]

-

TGR5: TCDCA can activate TGR5, which is coupled to the adenylyl cyclase (AC)-cAMP-protein kinase A (PKA) signaling pathway.[2] This pathway has been implicated in anti-inflammatory and immunoregulatory effects.[2]

TCDCA-induced hepatotoxicity is characterized by a biphasic response involving intracellular calcium (Ca2+).[12]

-

Initial Phase: A rapid, transient increase in hepatocyte injury, which is dependent on Ca2+ influx through membrane channels.[12]

-

Subsequent Phase: A sustained, dose-dependent increase in cytotoxicity that is proportional to the intracellular accumulation of bile acids. This later phase is dependent on the activation of calpains, a family of calcium-dependent proteases.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies on TCDCA and related bile acids in hepatocytes.

| Parameter | Bile Acid | Concentration | Effect | Cell System |

| Hepatotoxicity | TCDCA | 0.4-0.8 µmol/min/100g body weight (in vivo infusion) | Induction of apoptosis (DNA fragmentation, cell shrinkage).[3][4] | Rat hepatocytes |

| Cytotoxicity (LDH release) | CDCA | 100-500 µM | Concentration-dependent increase in LDH leakage.[13] | Human hepatocytes |

| Protein Synthesis | CDCA | 100-500 µM | Concentration-dependent decrease in protein synthesis and albumin secretion.[13] | Human hepatocytes |

| cIAP-1 mRNA Expression | TCDCA | Not specified | Upregulation of cIAP-1 mRNA.[8] | Human fetal hepatocytes |

| NF-κB Activity | TCDCA | Not specified | Activation of NF-κB-driven transcriptional activity.[8] | HepG2 cells |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of TCDCA in hepatocytes.

-

Primary Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rodent or human liver tissue by collagenase perfusion. Cells are then plated on collagen-coated dishes and cultured in appropriate medium, such as Williams' Medium E supplemented with fetal bovine serum, insulin, and other growth factors.[14][15]

-

Cell Lines: Cell lines such as HepG2 and HepaRG are also used as models for human hepatocytes.[10] They are maintained in standard culture media as recommended by the supplier.

-

TUNEL Assay:

-

Hepatocytes are cultured on glass coverslips and treated with TCDCA.

-

Cells are fixed with paraformaldehyde.

-

Fixed cells are permeabilized with a detergent solution (e.g., Triton X-100).

-

Cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., Br-dUTP).

-

Incorporated labels are detected using a fluorescently-labeled antibody.

-

Nuclei are counterstained with a DNA dye (e.g., DAPI), and cells are visualized by fluorescence microscopy.[3][4]

-

-

Caspase Activity Assay:

-

TCDCA-treated hepatocytes are lysed to release cellular contents.

-

Cell lysates are incubated with a fluorogenic caspase substrate (e.g., for caspase-3, -8, or -9).

-

Cleavage of the substrate by active caspases releases a fluorescent molecule.

-

Fluorescence is measured using a fluorometer to quantify caspase activity.[16]

-

-

Hepatocytes are treated with TCDCA for various time points.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the protein of interest (e.g., phospho-p38, total p38, cIAP-1).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][16]

-

Hepatocytes are seeded in multi-well plates.

-

Cells are treated with various concentrations of TCDCA.

-

At the end of the treatment period, a sample of the culture medium is collected.

-

The activity of lactate (B86563) dehydrogenase (LDH) in the medium is measured using a colorimetric assay kit.

-

Total LDH release is determined by lysing the remaining cells.

-

Cytotoxicity is expressed as the percentage of LDH released into the medium relative to the total cellular LDH.[10][13]

Conclusion

The mechanism of action of this compound in hepatocytes is multifaceted, involving the induction of apoptosis and the modulation of complex signaling networks. TCDCA can trigger both pro-apoptotic pathways, through mechanisms such as calcium-calpain activation and JNK signaling, and pro-survival pathways, via PKC/p38/NF-κB-mediated induction of anti-apoptotic proteins. The balance between these opposing signals likely determines the ultimate fate of the hepatocyte. A thorough understanding of these mechanisms is critical for the development of therapeutic strategies for cholestatic liver diseases.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Mechanisms for Bile Acids CDCA- and DCA-Stimulated Hepatic Spexin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis induced in rat hepatocytes by in vivo exposure to taurochenodeoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of MAP2 kinases and p38 kinase in acute murine liver injury models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function of Mitogen-Activated Protein Kinases in Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chenodeoxycholic acid and taurochenodexycholic acid induce anti-apoptotic cIAP-1 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. heraldopenaccess.us [heraldopenaccess.us]

- 10. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JNK and p38 gene and protein expression during liver ischemia-reperfusion in a rat model treated with silibinin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound induced biphasic hepatotoxicity in isolated perfused rat liver: roles of Ca2+ and calpain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of ursodeoxycholic acid and chenodeoxycholic acid on human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functional human induced hepatocytes (hiHeps) with bile acid synthesis and transport capacities: A novel in vitro cholestatic model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Taurochenodeoxycholic Acid in Lipid Emulsification: A Technical Guide

Abstract

Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, plays a pivotal role in the digestion and absorption of dietary lipids. Synthesized in the liver via the conjugation of chenodeoxycholic acid with taurine (B1682933), TCDCA exhibits potent amphipathic properties that make it an effective biological detergent.[1] This technical guide provides an in-depth examination of the physiological and physicochemical mechanisms by which TCDCA facilitates lipid emulsification. It details the process of micelle formation, interaction with pancreatic lipase (B570770), and the broader context of enterohepatic circulation. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to support further investigation into lipid metabolism and bile acid physiology.

Introduction to this compound (TCDCA)

Bile acids are steroidal amphipathic molecules derived from cholesterol catabolism in the liver.[1] They are broadly classified as primary or secondary. The primary bile acids synthesized directly in hepatocytes are cholic acid (CA) and chenodeoxycholic acid (CDCA). Prior to secretion into the bile, these are conjugated with the amino acids glycine (B1666218) or taurine. This compound (TCDCA) is one of the major primary conjugated bile acids in humans, formed from the conjugation of CDCA and taurine.[1]

This conjugation significantly lowers the pKa of the side chain, ensuring that TCDCA remains ionized as a bile salt (taurochenodeoxycholate) at the physiological pH of the small intestine.[1] This ionization enhances its amphipathic nature—possessing both a hydrophobic steroidal nucleus and a hydrophilic face with hydroxyl groups and a charged taurine conjugate—which is central to its function in lipid digestion. The primary role of TCDCA, along with other bile salts, is to act as a surfactant to emulsify dietary fats, increasing the surface area for enzymatic digestion by pancreatic lipase.[2][3]

The Physicochemical Mechanism of Lipid Emulsification by TCDCA

The process of lipid digestion begins in the stomach but occurs predominantly in the duodenum. Large, water-insoluble lipid globules from the diet are mechanically broken down and enter the small intestine, where they encounter bile salts, including TCDCA.

2.1. Adsorption and Interfacial Tension Reduction TCDCA molecules adsorb to the oil-water interface of lipid globules. The hydrophobic steroid backbone partitions into the lipid phase, while the hydrophilic hydroxyl groups and the negatively charged taurine side chain remain in the aqueous environment. This orientation drastically reduces the interfacial tension between the lipid and the surrounding aqueous medium, making the large globules unstable.

2.2. Emulsion Droplet Formation The reduction in interfacial tension, combined with the mechanical churning in the intestine, allows the large lipid globules to be broken down into much smaller emulsion droplets, typically in the micrometer to nanometer range. This process, known as emulsification, exponentially increases the total surface area of the lipid that is accessible to water-soluble digestive enzymes.[3]

2.3. Mixed Micelle Formation As pancreatic lipase begins to hydrolyze the triglycerides at the surface of the emulsion droplets, it produces lipolytic products: primarily monoglycerides (B3428702) and free fatty acids. TCDCA, along with these products and phospholipids, spontaneously forms complex aggregates called mixed micelles.[4] These micelles are small, thermodynamically stable structures (typically 3-10 nm in diameter) that sequester the hydrophobic lipolytic products in their core, away from the aqueous environment. This serves two critical functions:

-

It removes the products of lipolysis from the surface of the emulsion droplet, preventing the inhibition of lipase activity and allowing digestion to proceed efficiently.

-

It solubilizes the poorly soluble lipids, facilitating their transport across the unstirred water layer to the surface of the intestinal enterocytes for absorption.

Quantitative Physicochemical Properties

The emulsifying capacity of a bile acid is determined by its physicochemical properties, such as its Critical Micelle Concentration (CMC) and aggregation number. The CMC is the concentration at which individual bile salt molecules (monomers) begin to self-assemble into micelles.[5] Bile acids generally have a higher CMC and lower aggregation numbers compared to typical surfactants, forming smaller and more dynamic micelles.[6][7]

While specific experimental values for TCDCA are not as widely reported as for other bile acids, data from closely related compounds and general bile acid studies provide a strong basis for comparison. Taurodeoxycholate (TDCA), which differs from TCDCA by one hydroxyl group, has been studied more extensively.

| Property | Bile Acid / Surfactant | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | General Range for Bile Acids | 2 - 20 mM | Aqueous solution | [6] |

| Taurodeoxycholate (TDCA) | ~2 - 6 mM | Aqueous solution, 25°C | [4] | |

| Sodium Cholate (NaC) | ~16 mM | Aqueous solution, 25°C | [8] (from other sources) | |

| Sodium Deoxycholate (NaDC) | ~6 mM | Aqueous solution, 25°C | [8] (from other sources) | |

| Aggregation Number (Nagg) | Taurodeoxycholate (TDCA) Primary Micelles | 8 - 10 | 50 mM solution, Atomistic MD simulations | [4] |

| Taurodeoxycholate (TDCA) Secondary Micelles | ~19 | 50 mM solution, Atomistic MD simulations | [4] | |

| 7-Oxodeoxycholic Acid Primary Micelles | ~4.2 | 50 mM solution, Fluorescence measurements | [9] | |

| 7-Oxodeoxycholic Acid Secondary Micelles | ~9.0 | 100 mM solution, Fluorescence measurements | [9] | |

| Surface Tension | Gastric Juice (containing bile salts) | 35 - 45 mN/m | Human aspirated gastric juice | [10] |

| Water (for reference) | ~72 mN/m | 25°C | [11] |

Note: The table includes data for closely related bile acids to provide context for the expected properties of TCDCA. The formation of primary and secondary micelles is a characteristic feature of many bile acids.

Interaction with Pancreatic Lipase and Colipase

The efficiency of lipid digestion is not solely dependent on emulsification but also on a complex interplay between bile salts and pancreatic enzymes. Pancreatic lipase, the primary enzyme for triglyceride hydrolysis, is inhibited by bile salts at concentrations above their CMC. Bile salts displace the lipase from the lipid-water interface.

This inhibition is overcome by a protein cofactor, colipase , which is also secreted by the pancreas. Colipase binds to the bile salt-covered surface of the emulsion droplet and acts as an anchor for pancreatic lipase, allowing the enzyme to access its lipid substrate and perform its catalytic function effectively. The process is a classic example of interfacial enzyme kinetics.

Below is a diagram illustrating this crucial interaction.

Caption: Interaction of TCDCA, lipase, and colipase at the lipid droplet surface.

Physiological Context: Enterohepatic Circulation

The body maintains a pool of bile acids through a highly efficient recycling system known as the enterohepatic circulation. After facilitating lipid absorption in the small intestine, approximately 95% of bile acids, including TCDCA, are reabsorbed in the terminal ileum and transported back to the liver via the portal vein. The liver then extracts them from the blood and re-secretes them into the bile. This cycle occurs multiple times a day, ensuring a constant supply of bile acids for digestion while minimizing the need for de novo synthesis from cholesterol.

The following diagram outlines the major steps in the enterohepatic circulation of TCDCA.

Caption: The recycling pathway of TCDCA between the liver and intestine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of TCDCA and other bile acids in lipid emulsification and digestion.

6.1. Protocol for Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence

This protocol is based on the principle that the fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is used to detect the formation of the hydrophobic micellar core.[12][13]

-

Materials:

-

This compound (TCDCA)

-

Pyrene (fluorescence grade)

-

Acetone (B3395972) or Ethanol (spectroscopic grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Volumetric flasks and precision pipettes

-

Fluorometer

-

-

Procedure:

-

Prepare Pyrene Stock Solution: Dissolve pyrene in acetone to a concentration of 2x10⁻⁵ M. This stock must be protected from light.

-

Prepare TCDCA Stock Solution: Prepare a concentrated stock solution of TCDCA (e.g., 100 mM) in PBS.

-

Prepare Sample Series: Prepare a series of TCDCA solutions in volumetric flasks with concentrations spanning the expected CMC (e.g., 0.1 mM to 50 mM).

-

Add Pyrene Probe: To each flask, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is approximately 2x10⁻⁷ M. The volume of acetone added should be less than 0.1% of the total sample volume to avoid affecting micellization.[8] Mix thoroughly.

-

Equilibration: Allow the solutions to equilibrate for at least 30 minutes at a constant temperature (e.g., 25°C or 37°C) in the dark.

-

Fluorescence Measurement:

-

Set the fluorometer excitation wavelength to 334 nm.

-

Record the emission spectrum for each sample from 350 nm to 450 nm.

-

Record the fluorescence intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.[12]

-

-

Data Analysis:

-

Calculate the intensity ratio I₁/I₃ for each TCDCA concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of TCDCA concentration.

-

The plot will show a sigmoidal decrease. The CMC is determined from the midpoint of this transition.[8]

-

-

6.2. Protocol for Pancreatic Lipase Activity Assay using pH-Stat Titration

This method measures lipase activity by titrating the free fatty acids (FFAs) released from a triglyceride substrate. The rate of addition of alkali (e.g., NaOH) required to maintain a constant pH is directly proportional to the enzyme's activity.[2][14][15]

-

Materials:

-

Tributyrin (B1683025) or olive oil emulsion (substrate)

-

Porcine pancreatic lipase

-

Porcine colipase

-

This compound (TCDCA)

-

Assay Buffer: Tris-HCl (e.g., 5 mM, pH 8.0)

-

CaCl₂ solution (e.g., 10 mM)

-

NaCl solution (e.g., 150 mM)

-

Standardized NaOH solution (e.g., 0.05 M)

-

pH-stat apparatus (autotitrator) with a thermostated reaction vessel and stirrer.

-

-

Procedure:

-

Prepare Reaction Medium: In the thermostated reaction vessel (maintained at 37°C), combine the assay buffer, NaCl, CaCl₂, colipase, and the desired concentration of TCDCA.

-

Prepare Substrate Emulsion: If using olive oil, prepare a stable emulsion by sonicating or homogenizing with gum arabic in the assay buffer. Tributyrin can often be added directly and emulsified by vigorous stirring.[15]

-

System Equilibration:

-

Add the substrate emulsion to the reaction vessel.

-

Start stirring at a constant rate (e.g., 600 rpm).

-

Allow the system to equilibrate to 37°C. Calibrate the pH electrode and set the pH-stat endpoint to the desired pH (e.g., pH 8.0).

-

-

Initiate Reaction: Add a known amount of pancreatic lipase solution to the vessel to start the reaction.

-

Titration: The pH-stat will automatically add NaOH to neutralize the released FFAs and maintain the constant pH. Record the volume of NaOH consumed over time (e.g., for 5-10 minutes).

-

Data Analysis:

-

Plot the volume of NaOH added versus time. The initial linear portion of the curve represents the rate of reaction.

-

Calculate the slope of this linear region (μL/min or mL/min).

-

Convert this rate to enzymatic activity (μmol of FFA released per minute) using the molarity of the NaOH titrant. One International Unit (U) of lipase activity is defined as 1 μmol of fatty acid released per minute.[14][16]

-

-

6.3. Protocol for Measuring Emulsion Droplet Size using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles suspended in a liquid by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

-

Materials:

-

Lipid source (e.g., olive oil)

-

TCDCA solution in a suitable buffer (e.g., PBS, pH 7.4)

-

High-purity water

-

Syringe filters (e.g., 0.22 μm or 0.45 μm) for buffer clarification

-

Dynamic Light Scattering (DLS) instrument with cuvettes

-

-

Procedure:

-

Prepare Emulsion:

-

Prepare the TCDCA solution at the desired concentration in filtered buffer.

-

Add the lipid (e.g., 1% v/v) to the TCDCA solution.

-

Create a coarse emulsion by vortexing for 1-2 minutes.

-

Homogenize the coarse emulsion using a high-pressure homogenizer or sonicator to create a fine, stable emulsion.

-

-

Sample Preparation for DLS:

-

Allow the emulsion to equilibrate at the desired measurement temperature (e.g., 25°C).

-

Dilute a small aliquot of the emulsion with the same filtered buffer used for its preparation to a suitable concentration. The appropriate dilution factor must be determined empirically to avoid multiple scattering effects (instrument software usually provides a count rate check).[17]

-

Gently mix the diluted sample by inversion. Avoid introducing air bubbles.

-

-

DLS Measurement:

-

Transfer the diluted sample to a clean, dust-free DLS cuvette.

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate for several minutes.

-

Perform the measurement according to the instrument's standard operating procedure. Typically, this involves multiple runs that are averaged.

-

-

Data Analysis:

-

The instrument software will use a correlation function to analyze the scattered light fluctuations and calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

-

The Z-average represents the intensity-weighted mean hydrodynamic size, while the PDI is a measure of the breadth of the size distribution. A PDI value < 0.3 generally indicates a relatively monodisperse sample.

-

-

Conclusion

This compound is a cornerstone of lipid digestion, acting as a highly effective physiological emulsifier. Its amphipathic structure, enhanced by taurine conjugation, allows it to reduce interfacial tension, break down large lipid globules, and form mixed micelles that solubilize lipolytic products for absorption. The interplay of TCDCA with pancreatic lipase and colipase at the lipid-water interface is a finely tuned process that ensures the efficient hydrolysis of dietary fats. The experimental protocols detailed herein provide a framework for the quantitative assessment of these critical functions, enabling further research into the complex roles of bile acids in health, metabolic disease, and as targets for therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. cliscent.com [cliscent.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Taurodeoxycholate Aggregation Explored by Molecular Dynamics: Primary-To-Secondary Micelle Transition and Formation of Mixed Micelles with Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Self-Association of the Anion of 7-Oxodeoxycholic Acid (Bile Salt): How Secondary Micelles Are Formed [mdpi.com]

- 10. Gastric juice as a dissolution medium: surface tension and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. open.library.ubc.ca [open.library.ubc.ca]

- 12. Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study | MDPI [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

- 17. brookhaveninstruments.com [brookhaveninstruments.com]

The Role of Taurochenodeoxycholic Acid in Regulating Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids are crucial signaling molecules that play a central role in regulating their own synthesis, transport, and overall homeostasis. This intricate network of control is essential for maintaining lipid and glucose metabolism, as well as preventing the cytotoxic accumulation of bile acids. Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid formed in the liver from the conjugation of chenodeoxycholic acid (CDCA) with taurine, has emerged as a key regulator in this process. This technical guide provides an in-depth overview of the mechanisms by which TCDCA modulates bile acid homeostasis, focusing on its interactions with key nuclear and cell surface receptors.

Core Mechanisms of TCDCA Action

TCDCA exerts its regulatory effects on bile acid homeostasis primarily through the activation of two key receptors: the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the farnesoid X receptor (FXR).

TGR5-Mediated Signaling

TCDCA is a potent agonist of TGR5, a cell surface receptor expressed in various tissues, including the liver and intestine. Activation of TGR5 by TCDCA initiates a signaling cascade that has significant implications for bile acid homeostasis and inflammation.

Upon binding of TCDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[1][3] The TCDCA-TGR5-cAMP-PKA-CREB signaling pathway has been shown to play an essential anti-inflammatory role.[1] TCDCA, through this pathway, can decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-8, and IL-12.[1]

Furthermore, TCDCA has been demonstrated to activate Ca2+/calmodulin (CaM) signaling through the TGR5 receptor.[4] This involves an increase in the concentration of inositol (B14025) triphosphate (IP3) and intracellular Ca2+, leading to the activation of CaM.[4]

FXR-Mediated Regulation

While less potent than its unconjugated precursor, chenodeoxycholic acid (CDCA), TCDCA can also activate the nuclear receptor FXR.[2] FXR is a master regulator of bile acid synthesis, transport, and metabolism. The activation of FXR by bile acids, including TCDCA, initiates a negative feedback loop to control bile acid levels.

Inhibition of Bile Acid Synthesis:

FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), a nuclear receptor that in turn inhibits the activity of key enzymes in the bile acid synthesis pathway, primarily cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1).[5]

In the intestine, FXR activation by bile acids leads to the induction of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[5] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that also results in the repression of CYP7A1 expression, thus providing another layer of negative feedback on bile acid synthesis.[6]

Regulation of Bile Acid Transport:

FXR activation also modulates the expression of key transporters involved in the enterohepatic circulation of bile acids. In hepatocytes, FXR upregulates the expression of the bile salt export pump (BSEP), which is responsible for pumping bile acids from the liver into the bile canaliculi.[7] It also induces the expression of the organic solute transporters alpha and beta (OSTα/OSTβ) on the basolateral membrane of enterocytes and hepatocytes, facilitating the efflux of bile acids into the portal blood and systemic circulation, respectively.[7]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of TCDCA and its precursor, CDCA, on key parameters of bile acid homeostasis.

| Compound | Receptor | Assay | EC50 | Reference |

| TCDCA | TGR5 | cAMP Luciferase Assay | Not explicitly stated, but significant activation observed at 1-100 µM | [2] |

| CDCA | FXR | Reporter Assay | 17 µM | [1] |

| Obeticholic Acid (OCA) | FXR | Reporter Assay | 99 nM | [7] |

| Treatment | Gene | Cell Type | Fold Change | Concentration | Time | Reference |

| CDCA | SHP mRNA | Primary Human Hepatocytes | ~5-fold increase | 50 µM | 1 hour | [3] |

| CDCA | FGF19 mRNA | Primary Human Hepatocytes | Significant increase | 50 µM | 1 hour | [3] |

| CDCA | CYP7A1 mRNA | Primary Human Hepatocytes | Rapid and strong repression | 50 µM | 3-6 hours | [3] |

| OCA | OSTα Protein | Sandwich-Cultured Human Hepatocytes | ~2.6-fold increase | 1 µM | 72 hours | [7] |

| OCA | OSTβ Protein | Sandwich-Cultured Human Hepatocytes | ~11-fold increase | 1 µM | 72 hours | [7] |

| CDCA | OSTα Protein | Sandwich-Cultured Human Hepatocytes | ~2.8-fold increase | 100 µM | 72 hours | [7] |

| CDCA | OSTβ Protein | Sandwich-Cultured Human Hepatocytes | ~13-fold increase | 100 µM | 72 hours | [7] |

| TCDCA (10⁻⁴ mol/L) | IP3 and CaM gene expression | NR8383 cells | Increased | 10⁻⁴ mol/L | 1 hour | [4] |

| TCDCA (10⁻⁴ or 10⁻⁵ mol/L) | Ca²⁺ concentration | TGR5-NR8383 cells | Increased | 10⁻⁴ or 10⁻⁵ mol/L | 1 hour | [4] |

Experimental Protocols

In Vitro FXR Reporter Gene Assay

Objective: To determine the potency of TCDCA in activating the farnesoid X receptor (FXR).

Materials:

-

HEK293T cells

-

FXR expression plasmid

-

FXR-responsive luciferase reporter plasmid (e.g., containing a BSEP promoter)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (TCDCA)

-

Positive control (e.g., GW4064 or CDCA)

-

Luciferase assay system

-

Luminometer

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid and the FXR-responsive luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of TCDCA (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the dose-response curve and calculate the EC50 value.

In Vivo Mouse Model of Cholestasis and Bile Acid Analysis

Objective: To investigate the in vivo effects of TCDCA on bile acid homeostasis in a mouse model of cholestasis.

Materials:

-

Male C57BL/6J mice

-

This compound (TCDCA)

-

Vehicle (e.g., saline or corn oil)

-

Bile duct cannulation surgery equipment

-

Metabolic cages for bile collection

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Bile acid standards

Methodology:

-

Animal Model: Induce cholestasis in mice through a method such as bile duct ligation (BDL) or by feeding a diet containing a cholestatic agent like 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC).[8]

-

TCDCA Administration: Administer TCDCA to the cholestatic mice via oral gavage or intraperitoneal injection at a predetermined dose and frequency. A control group should receive the vehicle.

-

Bile Collection: Perform bile duct cannulation on anesthetized mice. Place the mice in metabolic cages and collect bile at specified time intervals.

-

Sample Preparation: Prepare bile and serum samples for LC-MS/MS analysis. This typically involves protein precipitation with a solvent like acetonitrile, followed by centrifugation and dilution of the supernatant.[3][6]

-

LC-MS/MS Analysis: Quantify the levels of TCDCA and other bile acids in the collected bile and serum samples using a validated LC-MS/MS method.[3][6] This involves chromatographic separation of the bile acids followed by detection and quantification using mass spectrometry.

-

Data Analysis: Compare the bile acid profiles between the TCDCA-treated and control groups to assess the impact of TCDCA on bile acid synthesis, conjugation, and transport.

Mandatory Visualization

Signaling Pathways

Caption: TCDCA activates TGR5, leading to cAMP/PKA/CREB and Ca²⁺/CaM signaling.

Caption: TCDCA activates FXR in hepatocytes and enterocytes to regulate bile acid synthesis and transport.

Experimental Workflows

References

- 1. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Diethoxycarbonyl-1,4-Dihydrocollidine Diet: A Rodent Model in Cholestasis Research - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurochenodeoxycholic Acid (TCDCA): A Key Signaling Molecule in Metabolic Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Taurochenodeoxycholic acid (TCDCA) is a primary conjugated bile acid synthesized in the liver from cholesterol through the conjugation of chenodeoxycholic acid (CDCA) with taurine.[1][2][3] Beyond its classical role as a biological detergent facilitating the digestion and absorption of dietary fats and fat-soluble vitamins, TCDCA has emerged as a critical signaling molecule that actively modulates a complex network of metabolic pathways.[4][5] It exerts its effects by interacting with specific nuclear receptors and G-protein coupled receptors, thereby regulating lipid, glucose, and energy homeostasis.[6][7] Dysregulation of TCDCA signaling has been implicated in various metabolic disorders, including hyperlipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, making it a molecule of significant interest for therapeutic intervention.[4][8][9]

Core Signaling Pathways of this compound

TCDCA's function as a metabolic regulator is primarily mediated through its interaction with two key receptors: the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[4][10] TCDCA is a known agonist of FXR.[11][12] The activation of FXR by TCDCA in the liver and intestine initiates a cascade of transcriptional events that maintain metabolic homeostasis.

-

Bile Acid Homeostasis: In the liver, FXR activation represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, through the induction of the small heterodimer partner (SHP).[7][13] In the intestine, TCDCA-activated FXR induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which then travels to the liver to suppress CYP7A1 expression, forming a negative feedback loop.[7]

-

Lipid Metabolism: FXR activation by TCDCA influences lipid metabolism by downregulating the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes.[4] This leads to decreased triglyceride synthesis.

-

Glucose Metabolism: The TCDCA-FXR axis plays a role in glucose regulation. Studies have shown that a high-fat diet can increase TCDCA levels in the small intestine, leading to FXR activation which can impair nutrient-sensing glucoregulatory pathways.[12][14] Conversely, inhibiting this axis can improve glucose tolerance.[12][14] In the dorsal vagal complex of the brain, TCDCA-mediated FXR activation has been shown to be a critical link between the gut microbiome and central insulin (B600854) action.[15]

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, certain immune cells, and brown adipose tissue.[16][17] TCDCA is an agonist for TGR5, and its activation triggers a distinct signaling cascade.[16][18]

-

Mechanism of Action: Upon binding of TCDCA, TGR5 couples to the Gαs protein, which activates adenylyl cyclase.[16] This leads to the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[1][16] The rise in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[16]

-

Metabolic Effects:

-

Energy Expenditure: In brown adipose tissue and skeletal muscle, TGR5 activation increases energy expenditure by promoting the intracellular activation of thyroid hormone (T4 to T3) via the enzyme deiodinase 2 (D2), a process dependent on cAMP.[19]

-

Glucose Homeostasis: In intestinal L-cells, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion and improves glucose tolerance.

-

Anti-inflammatory Effects: In macrophages, TGR5 signaling can inhibit inflammatory responses by antagonizing the NF-κB pathway.[20]

-

Other Signaling Pathways

Some studies suggest that TCDCA can also activate survival pathways to protect hepatocytes from the toxicity of more hydrophobic bile acids. One such pathway involves the phosphatidylinositol 3-kinase (PI3K). TCDCA has been shown to activate PI3K, which in turn activates protein kinase C zeta (PKCζ) and the transcription factor nuclear factor kappa B (NF-κB), promoting cell survival.[21]

Quantitative Data on TCDCA Interactions and Effects

The following tables summarize key quantitative data regarding TCDCA's role as a signaling molecule, compiled from various experimental studies.

Table 1: Receptor Binding and Activation Data for TCDCA

| Receptor | Parameter | Value | Cell Type/System | Reference |

| TGR5 | EC50 | ~4.4 µM | N/A | [17] |

| TGR5 | Activation | Significant increase in cAMP | 293T cells | [18] |

| TGR5 | Activation | TCDCA (10⁻⁴ to 10⁻⁶ mol/L) increased IP3, Ca²⁺, and CaM expression | NR8383 cells | [22] |

| FXR | Activation | Agonist | Human, Mouse | [11] |

Table 2: Effects of TCDCA on Metabolic Parameters in vivo

| Animal Model | TCDCA Dosage | Duration | Key Findings | Reference |

| High-Fat Diet (HFD) Mice | Low, Medium, High doses (specifics not stated) | 30 days | Significantly ameliorated hyperlipidemia; Reduced TG, TC, LDL-C; Attenuated fatty liver and lipid deposition. | [8] |

| Broilers | 0.20 g (oral admin) | 14 to 28 days of age | Promoted abdominal fat deposition; Upregulated SREBP-1 and C/EBPα in abdominal fat. | [4] |

| HFD Rats | N/A (HFD induced TCDCA increase) | Short-term | Increased TCDCA in intestine, plasma, and dorsal vagal complex correlated with impaired glucose tolerance and insulin resistance. | [12][15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of TCDCA signaling. Below are outlines for key experimental protocols commonly employed in this field.

Protocol 1: In Vitro TGR5 Activation Assay using Luciferase Reporter

This assay quantifies the activation of TGR5 by measuring the downstream production of cAMP.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with a TGR5 expression vector and a cAMP-responsive element (CRE)-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

-

TCDCA Treatment:

-

After 24 hours, replace the medium with serum-free medium containing various concentrations of TCDCA (e.g., 10⁻⁶ M to 10⁻⁴ M). Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 6 hours).

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

-

Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).

-

-

Data Analysis:

-

Plot the normalized luciferase activity against the TCDCA concentration to generate a dose-response curve and calculate the EC₅₀ value.

-

Protocol 2: In Vivo Study of TCDCA Effects on Hyperlipidemia in Mice

This protocol describes an animal study to evaluate the therapeutic potential of TCDCA on diet-induced metabolic disease.[8]

-

Animal Model Induction:

-

House C57BL/6J mice in a controlled environment.

-

Feed mice a high-fat diet (HFD) for a period of 4-8 weeks to induce a hyperlipidemic and obese phenotype. A control group receives a standard chow diet.

-

-

TCDCA Administration:

-

Divide HFD-fed mice into several groups: HFD control (vehicle), positive control (e.g., fenofibrate), and TCDCA treatment groups (e.g., low, medium, and high doses).

-

Administer TCDCA orally by gavage daily for a specified duration (e.g., 30 days).[8]

-

-

Metabolic Phenotyping:

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, collect blood samples after fasting to measure serum levels of triglyceride (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial assay kits.

-

-

Tissue Analysis:

-

Harvest liver tissue.

-

Fix a portion of the liver in formalin for histological analysis (Hematoxylin and Eosin staining) to assess liver morphology and steatosis.

-

Freeze another portion for Oil Red O staining to visualize lipid accumulation.

-

Snap-freeze remaining tissue in liquid nitrogen for subsequent gene expression (qPCR) or protein analysis (Western blot).

-

-

Data Analysis:

-

Use statistical tests (e.g., ANOVA) to compare metabolic parameters and histological scores between the different treatment groups.

-

This compound is a pleiotropic signaling molecule with profound effects on metabolic regulation. Its ability to activate both the nuclear receptor FXR and the G-protein coupled receptor TGR5 places it at a critical nexus controlling lipid metabolism, glucose homeostasis, and energy expenditure. While high levels of TCDCA can be associated with metabolic dysfunction, particularly through the FXR pathway in the context of a high-fat diet, its activation of TGR5 presents therapeutic opportunities for metabolic diseases. A deeper understanding of the tissue-specific actions and downstream signaling networks of TCDCA is essential for the development of novel therapeutic strategies targeting these pathways for conditions such as hyperlipidemia, NAFLD, and type 2 diabetes. The experimental frameworks provided herein offer a basis for the continued investigation of this multifaceted bile acid.

References

- 1. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound promotes abdominal fat deposition by modulating the crosstalk between bile acid metabolism and intestinal microbiota in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for Taurochenodesoxycholic acid (HMDB0000951) [hmdb.ca]

- 6. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolomic and lipidomic studies on the intervention of this compound in mice with hyperlipidemia [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. townsendletter.com [townsendletter.com]

- 11. mdpi.com [mdpi.com]

- 12. Small intestinal this compound-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small intestinal this compound-FXR axis alters local nutrient-sensing glucoregulatory pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FXR in the dorsal vagal complex is sufficient and necessary for upper small intestinal microbiome-mediated changes of TCDCA to alter insulin action in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of this compound on Ca2+/CaM signalling mediated by the TGR5 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of Taurochenodeoxycholic Acid: A Technical Guide

Executive Summary: Taurochenodeoxycholic acid (TCDCA), a primary conjugated bile acid, is emerging as a significant signaling molecule with potent anti-inflammatory and immunomodulatory properties. Traditionally known for its role in lipid digestion, recent research has unveiled its ability to interact with multiple cellular signaling pathways central to the inflammatory response. This document provides a comprehensive technical overview of the mechanisms of action, quantitative effects, and experimental protocols used to investigate the anti-inflammatory effects of TCDCA. It is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents for inflammatory diseases. TCDCA exerts its effects primarily through the activation of the Glucocorticoid Receptor (GR) and the Takeda G protein-coupled receptor 5 (TGR5), leading to the downstream inhibition of key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), and suppression of the NLRP3 inflammasome.

Core Anti-inflammatory Signaling Pathways of TCDCA

This compound's anti-inflammatory activity is not mediated by a single mechanism but rather through a multi-pronged approach involving several key signaling pathways. The primary pathways identified are the Glucocorticoid Receptor (GR) pathway, the Takeda G protein-coupled receptor 5 (TGR5) pathway, and direct inhibition of NF-κB signaling.

Glucocorticoid Receptor (GR) Activation and AP-1 Inhibition

TCDCA has been shown to function as an agonist for the Glucocorticoid Receptor, a well-known regulator of inflammation.[1] TCDCA activates GR in a concentration-dependent manner, initiating a signaling cascade that shares similarities with glucocorticoid effects.[1] A key consequence of GR activation by TCDCA is the inhibition of the Activator Protein-1 (AP-1) signaling pathway.[1][2] In inflammatory conditions, such as those stimulated by interleukin-1β (IL-1β), the expression of c-Fos and the phosphorylation of c-Jun are elevated, leading to AP-1 activation.[1] TCDCA reverses these effects, suppressing the transcriptional activity of AP-1 and thereby reducing the expression of AP-1-dependent inflammatory genes.[1]

TGR5-Mediated Signaling

TCDCA is a natural ligand for TGR5, a G protein-coupled receptor expressed on various immune cells, including macrophages.[3][4][5] The activation of TGR5 by TCDCA initiates at least two significant anti-inflammatory cascades:

-

cAMP/PKA Pathway : Upon binding TCDCA, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4][6] This TGR5-cAMP-PKA axis has been demonstrated to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response responsible for the maturation of IL-1β.[7][8] This pathway also contributes to the inhibition of NF-κB.[9]

-

Ca2+/Calmodulin Signaling : TCDCA-mediated TGR5 activation also stimulates the Ca2+/Calmodulin (CaM) signaling pathway, increasing intracellular concentrations of inositol (B14025) triphosphate (IP3) and Ca2+.[10]

Direct Inhibition of NF-κB Signaling

A primary mechanism for TCDCA's anti-inflammatory action is the potent suppression of the NF-κB signaling pathway.[11] TCDCA treatment leads to the up-regulation of the NF-κB inhibitor alpha (IκBα) protein.[11] IκBα binds to the NF-κB dimer in the cytoplasm, masking its nuclear localization signal and preventing its translocation to the nucleus. By sequestering NF-κB in the cytoplasm, TCDCA effectively blocks the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[11]

Quantitative Data on TCDCA's Anti-inflammatory Effects

The anti-inflammatory effects of TCDCA have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Effect of TCDCA on Pro-inflammatory Cytokine Expression

| Model System | TCDCA Concentration | Target Cytokine | Observed Effect | Reference |

|---|---|---|---|---|

| Peritoneal Macrophages (from Adjuvant Arthritis Rats) | 150 µg/mL | TNF-α, IL-1β, IL-6 | Significant decrease in protein and mRNA expression. | [11] |

| Peritoneal Macrophages (from Adjuvant Arthritis Rats) | 180 µg/mL | TNF-α, IL-1β, IL-6 | Marked, concentration-dependent decrease. | [11] |

| Peritoneal Macrophages (from Adjuvant Arthritis Rats) | 200 µg/mL | TNF-α, IL-1β, IL-6 | Marked, concentration-dependent decrease. | [11] |

| Synovial Tissue & Plasma (Adjuvant Arthritis Rats) | Not Specified | TNF-α, IL-1β, IL-6 | Inhibition of mRNA and protein expression. |[4] |

Table 2: Effect of TCDCA on Gene Expression in Fibroblast-like Synoviocytes (FLS)

| TCDCA Concentration | Target Gene | Observed Effect (mRNA & Protein) | Reference |

|---|---|---|---|

| 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | SRSF9 | Significant up-regulation (p < 0.05). | [4][12] |

| 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | GPX3 | Significant up-regulation (p < 0.05). | [4][12] |

| 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | CSTB | mRNA up-regulation. | [4][12] |

| 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | CTGF | mRNA up-regulation. | [4][12] |

| 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | GAPDH | mRNA up-regulation. |[4][12] |

Table 3: Effect of TCDCA on Transcription Factor Activity

| Model System | TCDCA Concentration | Transcription Factor | Assay Method | Observed Effect | Reference |

|---|---|---|---|---|---|

| Fibroblast-like Synoviocytes (FLS) | 10 µM, 100 µM | Glucocorticoid Receptor (GR) | Luciferase Reporter Assay | Concentration-dependent activation. | [1] |

| Fibroblast-like Synoviocytes (FLS) | 100 µM | Activator Protein-1 (AP-1) | Colorimetric Assay | Repressed IL-1β-induced DNA-binding activity. | [1] |